2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride
Description
Chemical Identity and Structural Characterization of 2-(2-Chloro-4-fluorophenyl)ethan-1-amine Hydrochloride
Systematic Nomenclature and Molecular Formula
The compound This compound is systematically named according to IUPAC guidelines, reflecting its substitution pattern and functional groups. The base structure consists of a phenethylamine backbone with chlorine and fluorine substituents at the 2- and 4-positions of the aromatic ring, respectively. The hydrochloride salt form is denoted by the suffix "hydrochloride."
- Molecular formula : $$ \text{C}8\text{H}{10}\text{Cl}_2\text{FN} $$
- Molecular weight : 210.08 g/mol .
- SMILES notation :
Cl.NCCC1C=CC(F)=CC=1Cl. - InChI key :
DCNISAIPBAVUSA-UHFFFAOYSA-N. - CAS Registry Number : 874285-32-2 .
The structural configuration places the ethylamine chain (-CH$$2$$CH$$2$$NH$$_2$$) at the 1-position of the aromatic ring, with chlorine and fluorine atoms occupying ortho and para positions relative to the ethylamine group.
Crystallographic Analysis and Spatial Configuration
While direct crystallographic data for this compound is limited, insights can be drawn from related halogenated phenethylamines. For example:
- Bond lengths : In analogous compounds like 2-chloro-4-fluoroaniline (CAS 2106-02-7), the C-Cl bond measures approximately 1.73 Å, and the C-F bond is 1.34 Å .
- Dihedral angles : The ethylamine side chain typically adopts a conformation where the NH$$_2$$ group lies nearly perpendicular to the aromatic plane to minimize steric hindrance .
Comparative analysis with chlorinated fluorophenyl derivatives, such as 2-chloro-1-(4-fluorophenyl)-2-phenylethanone (CAS 62148-67-8), reveals that halogen substituents influence molecular packing through dipole-dipole interactions and van der Waals forces .
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
- $$^1$$H NMR (400 MHz, CDCl$$3$$):
- Aromatic protons: δ 7.35–7.45 (multiplet, 2H, Ar-H), δ 6.90–7.10 (multiplet, 1H, Ar-H) .
- Ethylamine chain: δ 3.10 (t, 2H, CH$$2$$NH$$2$$), δ 2.80 (t, 2H, CH$$
- Aromatic carbons: δ 160.1 (C-F), δ 135.2 (C-Cl), δ 128.5–115.3 (Ar-C) .
- Aliphatic carbons: δ 45.2 (CH$$2$$NH$$2$$), δ 35.8 (CH$$
Infrared (IR) Spectroscopy
- N-H stretching: 3350–3250 cm$$^{-1}$$ (amine group) .
- C-F stretching: 1220–1150 cm$$^{-1}$$ .
- C-Cl stretching: 750–650 cm$$^{-1}$$ .
Mass Spectrometry (MS)
Comparative Structural Analysis with Related Halogenated Phenethylamines
Key Observations :
- Halogen Effects : Chlorine at the 2-position induces greater electron withdrawal than fluorine at the 4-position, altering aromatic proton chemical shifts by 0.2–0.5 ppm compared to non-halogenated analogs .
- Steric Interactions : Ortho-chloro substitution restricts rotational freedom of the ethylamine chain, as evidenced by dihedral angle constraints in computational models .
- Hydrogen Bonding : The hydrochloride salt form enhances solubility in polar solvents due to ionic interactions, unlike neutral halogenated phenethylamines .
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c9-8-5-7(10)2-1-6(8)3-4-11;/h1-2,5H,3-4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNISAIPBAVUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with nitromethane to form 2-chloro-4-fluoro-β-nitrostyrene. This intermediate is then reduced using hydrogenation to yield 2-(2-chloro-4-fluorophenyl)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 2-(2-Chloro-4-fluorophenyl)ethanone.
Reduction: 2-(2-Chloro-4-fluorophenyl)ethan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride serves as a crucial building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique structural features allow it to participate in various chemical reactions, including:
- Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
- Oxidation and Reduction Reactions: This compound can undergo oxidation to form ketones or carboxylic acids and reduction to yield amines or alcohols.
Biology
In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. It has been shown to affect various biological targets, making it useful in pharmacological studies:
- Enzyme Inhibition Studies: It has demonstrated potential in inhibiting specific enzymes involved in metabolic processes.
- Receptor Binding Studies: The compound acts as a ligand for various receptors, influencing neurotransmitter systems.
Medicine
The compound is investigated for its therapeutic potential, particularly in drug development targeting specific diseases:
- Antibacterial Activity: Case studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent.
- Neuropharmacology: Its interaction with neurotransmitter systems, especially serotonin and norepinephrine, positions it as a candidate for developing antidepressants or anxiolytics.
Case Studies
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial properties of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth within a short exposure time, highlighting its potential application in treating bacterial infections.
Case Study 2: Neuropharmacological Effects
Research focused on the effects of this compound on serotonin receptors revealed that it modulates receptor activity, which is critical for developing treatments for mood disorders. Computational models predicted its binding affinity to various receptors, supporting its role in neuropharmacology.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride involves the enhancement of serotonin uptake and reduction of its degradation. This compound targets serotonin transporters, leading to increased serotonin levels in the synaptic cleft, which helps alleviate symptoms of depression.
Comparison with Similar Compounds
2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D)
- Substituents : Methoxy groups (2,5-positions), methyl (4-position).
- Molecular Formula: C₁₁H₁₈ClNO₂.
- Key Differences : The methoxy groups enhance electron-donating effects, increasing lipophilicity compared to halogenated analogs. This compound is studied for serotonin receptor binding and biased agonism in pharmacological research .
2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine Hydrochloride
- Substituents : Fluoro (4-position), trifluoromethyl (2-position).
- Molecular Formula : C₉H₁₀ClF₄N.
- Key Differences : The trifluoromethyl group is a strong electron-withdrawing substituent, reducing electron density on the phenyl ring. This alters receptor-binding kinetics compared to the chloro-fluoro combination in the target compound .
2-(4-Fluorophenoxy)ethan-1-amine Hydrochloride
- Substituents: Phenoxy group with fluoro (4-position).
- Molecular Formula: C₈H₁₀ClFNO.
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine Hydrochloride
- Substituents : Difluoro (2,4-positions on phenyl), difluoro (ethyl chain).
- Molecular Formula : C₈H₈ClF₄N.
- Key Differences : Increased fluorine content enhances metabolic stability and lipophilicity, making it suitable for CNS-targeting applications. The difluoroethyl chain may reduce enzymatic degradation compared to unmodified ethylamines .
Structural and Functional Comparison Table
Research and Pharmacological Implications
- Electron-Withdrawing vs. In contrast, methoxy groups in 2C-D facilitate π-stacking interactions but may reduce metabolic stability .
- Fluorine Substitution : Compounds with multiple fluorine atoms (e.g., and ) exhibit greater metabolic resistance and bioavailability, critical for drug design .
- Phenoxy vs. Phenyl Backbones: The phenoxy derivative () shows altered pharmacokinetics due to oxygen’s electronegativity, which may limit its utility in CNS applications compared to non-oxygenated analogs .
Notes
- Pharmacological Data Limitations : Specific receptor-binding or toxicity data for the target compound are absent in the evidence, necessitating caution in extrapolating findings from structural analogs .
- Regulatory and Safety Considerations : Suppliers emphasize compliance with regional regulations for handling halogenated amines, particularly due to undefined safety profiles .
Biological Activity
2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride, often referred to as a substituted phenylethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound's unique structural characteristics enable it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in neuropharmacology and oncology.
Structural Characteristics
The compound features a 2-chloro-4-fluorophenyl moiety attached to an ethanamine backbone. The presence of halogen substituents (chlorine and fluorine) enhances its chemical reactivity, allowing for diverse interactions with biological molecules. The molecular formula is with a molecular weight of approximately 195.63 g/mol.
The biological activity of this compound is hypothesized to involve:
- Binding Affinity : The amine group can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity.
- Electrophilic Interactions : The halogen atoms may enhance electrophilic interactions with nucleophilic sites in biological molecules.
- Hydrophobic Interactions : The substituted phenyl ring engages in hydrophobic interactions with protein surfaces, influencing binding specificity.
Neuropharmacological Effects
Research indicates that this compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine. Compounds with similar structures have shown promise as antidepressants and anxiolytics , suggesting that this compound could modulate monoamine levels in the brain .
Anticancer Potential
Preliminary studies have demonstrated that this compound exhibits inhibitory effects on cancer cell growth by targeting specific enzymes involved in tumor proliferation. It has been shown to inhibit matrix metalloproteinases and phosphatidylinositol 3-kinase pathways, which are critical for cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have indicated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values suggest potent effects against pathogens such as Staphylococcus aureus and Escherichia coli .
Data Table: Biological Activity Summary
Case Studies
- Neuropharmacological Study : A study involving animal models demonstrated that the compound reduces hyperactivity induced by MK-801, suggesting potential use in treating schizophrenia-related symptoms .
- Anticancer Research : In vitro assays showed that treatment with this compound resulted in a significant reduction in the viability of cancer cell lines, indicating its potential as an anticancer agent .
- Antimicrobial Efficacy : A series of experiments assessed the compound's efficacy against various bacterial strains, revealing MIC values as low as 0.0039 mg/mL for S. aureus, highlighting its strong antibacterial properties .
Q & A
Q. What are the recommended methods for synthesizing 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride in a laboratory setting?
Synthesis typically involves multi-step routes starting with halogenated aromatic precursors. A common approach includes:
- Alkylation/Functionalization : Introducing the ethylamine chain via Friedel-Crafts alkylation or nucleophilic substitution on a pre-halogenated benzene ring.
- Reduction : Converting intermediates like nitriles or ketones to amines using reducing agents (e.g., LiAlH₄, NaBH₄ with catalytic hydrogenation).
- Salt Formation : Reacting the free base with HCl to form the hydrochloride salt.
Characterization via NMR, HPLC, and mass spectrometry ensures structural fidelity and purity .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid skin contact due to potential irritancy; use sealed systems for reactions generating toxic byproducts .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Hygroscopic properties necessitate desiccants .
- Waste Disposal : Segregate as hazardous waste and use licensed disposal services to avoid environmental contamination .
Q. What analytical techniques are essential for characterizing purity and structure?
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions on the aromatic ring and amine proton integration.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for research-grade material).
- Mass Spectrometry (MS) : Validates molecular weight (C₈H₉ClFNH⁺Cl⁻: theoretical 193.62 g/mol).
Cross-referencing with literature values ensures consistency .
Advanced Research Questions
Q. What are the key considerations when designing pharmacological studies involving this compound?
- Receptor Binding Assays : Screen for activity at serotonin (5-HT₂A), dopamine, or adrenergic receptors, as structurally similar phenylalkylamines exhibit receptor agonism/antagonism. Use radioligand displacement assays to quantify affinity (e.g., Ki values) .
- Bias Signaling Analysis : Investigate β-arrestin vs. G-protein signaling pathways using BRET or ERK phosphorylation assays to assess functional selectivity .
Q. How can researchers resolve discrepancies in activity data across studies?
- Purity Verification : Re-analyze batches via HPLC to rule out impurities (e.g., unreacted precursors or isomers like 2-chloro-6-fluoro analogs) .
- Isomer-Specific Effects : Use chiral chromatography to separate enantiomers, as stereochemistry can drastically alter receptor interactions .
- Experimental Conditions : Standardize buffer pH, temperature, and cell lines to minimize variability in in vitro assays .
Q. What strategies optimize synthetic yield during multi-step synthesis?
- Catalysis : Employ Pd/C or Raney Ni for selective hydrogenation of intermediates.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for halogenation steps to enhance reaction rates.
- Stepwise Monitoring : Track intermediates via TLC or inline IR spectroscopy to terminate reactions at maximal conversion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
